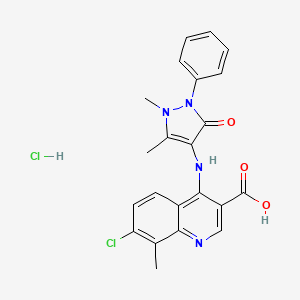

7-Chloro-4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylamino)-8-methylquinoline-3-carboxyl

Description

The compound 7-Chloro-4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylamino)-8-methylquinoline-3-carboxyl is a structurally complex molecule featuring a quinoline core substituted with a pyrazolylamino group, methyl, chloro, and carboxyl functionalities. Quinoline derivatives are well-documented for their pharmacological and material science applications, with substituents critically influencing their physicochemical and biological properties.

Properties

IUPAC Name |

7-chloro-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-8-methylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3.ClH/c1-12-17(23)10-9-15-18(12)24-11-16(22(29)30)20(15)25-19-13(2)26(3)27(21(19)28)14-7-5-4-6-8-14;/h4-11H,1-3H3,(H,24,25)(H,29,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILCNJWPZCZFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylamino)-8-methylquinoline-3-carboxyl typically involves multi-step organic reactions. The starting materials often include 7-chloro-8-methylquinoline-3-carboxylic acid and 1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole. The key steps in the synthesis may involve:

Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

Coupling reactions: The pyrazole moiety is then coupled with the quinoline core using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylamino)-8-methylquinoline-3-carboxyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline-pyrazole hybrids with different substituents.

Scientific Research Applications

7-Chloro-4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylamino)-8-methylquinoline-3-carboxyl has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylamino)-8-methylquinoline-3-carboxyl involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can inhibit or activate enzymes, affecting various biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (referred to as Compound 1l in ), shares similarities in complexity and heterocyclic architecture. Key comparisons include:

The quinoline core in the target compound may confer distinct electronic properties compared to the imidazopyridine in Compound 1l, influencing solubility and reactivity.

Spectroscopic Characterization

While spectral data for the target compound are absent in the evidence, Compound 1l’s characterization (¹H NMR, ¹³C NMR, IR, MS) provides a framework for comparison:

- NMR: The target compound’s pyrazolylamino group would likely show distinct NH proton signals (~δ 5–7 ppm) and aromatic splitting patterns, contrasting with Compound 1l’s nitro and cyano substituents, which deshield adjacent protons.

- IR : The carboxyl group in the target compound would exhibit strong C=O stretches (~1700 cm⁻¹), whereas Compound 1l’s ester and carbonyl groups show overlapping absorptions.

Hydrogen Bonding and Crystallinity

highlights the role of hydrogen bonding in molecular aggregation and crystal packing. In contrast, Compound 1l’s nitro and ester groups may favor weaker C–H···O interactions or π-stacking due to its aromatic nitro group.

Biological Activity

The compound 7-Chloro-4-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylamino)-8-methylquinoline-3-carboxyl (referred to as Compound A hereafter) is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of Compound A, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Compound A has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H17ClN4O |

| Molecular Weight | 409 g/mol |

| LogP | 2.75 |

| Rotatable Bonds | 4 |

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. Compound A's structural features suggest potential efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study indicated that quinoline-based compounds exhibit IC50 values ranging from 1.72 to 8.66 µM against P. falciparum, with low cytotoxicity (CC50 > 1000 µM) and selectivity indices (SI) between 20 and 100 . The presence of a chloro group at the seventh position enhances antimalarial activity, a characteristic also observed in Compound A.

Antifungal Activity

Research has demonstrated that certain quinoline derivatives possess significant antifungal properties. For example, a related compound showed an inhibition rate of 86.1% against Sclerotinia sclerotiorum, outperforming standard treatments like quinoxyfen . The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance antifungal activity, suggesting that Compound A may exhibit similar effects.

Cytotoxicity Studies

Cytotoxicity assessments are critical in determining the safety profile of new compounds. In vitro studies have shown that some derivatives of quinoline exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with specific side chains demonstrated lower cytotoxicity and higher selectivity towards cancer cells .

The mechanisms through which Compound A exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes critical for parasite survival.

- Interference with Nucleic Acid Synthesis : Some studies suggest that these compounds can disrupt DNA replication in pathogens.

- Cell Membrane Disruption : The lipophilic nature of quinolines allows them to integrate into cellular membranes, leading to increased permeability and eventual cell death.

Study on Antimalarial Efficacy

A comprehensive study focused on synthesizing and evaluating various quinoline derivatives highlighted the promising antimalarial activity of compounds similar to Compound A. The findings indicated that modifications in the side chain significantly influenced the potency against P. falciparum, with optimal configurations yielding IC50 values below 5 µM .

SAR Analysis

The SAR analysis revealed that hydrophobic substitutions at specific positions on the quinoline ring enhance biological activity. For instance, compounds with a three-carbon aliphatic chain and a phenyl group at the terminal position exhibited superior antiplasmodial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.